![molecular formula C10H8BrNO B1346332 4-(2-Bromophenyl)-4-Oxobutyronitrile CAS No. 884504-61-4](/img/structure/B1346332.png)
4-(2-Bromophenyl)-4-Oxobutyronitrile
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Overview
Description
4-(2-Bromophenyl)-4-Oxobutyronitrile (4-Bromo-4-oxobutyronitrile) is an organic compound belonging to the class of nitriles. It is a colorless solid with a molecular formula of C8H5BrNO2. 4-Bromo-4-oxobutyronitrile is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals, and other compounds. It is also used as a starting material for the synthesis of various derivatives.
Scientific Research Applications
Heterocyclic Compound Synthesis
A study by El-Hashash et al. (2015) demonstrates the synthesis of novel heterocyclic compounds with potential antibacterial activities from a related compound, 4-(4-bromophenyl)-4-oxobut-2-enoic acid, showcasing its utility as a precursor for creating a variety of biologically active molecules (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Photoluminescence
Li et al. (2011) explored the synthesis and photoluminescence characteristics of α,β-diarylacrylonitrile derivatives, highlighting the role of 4-bromophenyl units in creating materials with green fluorescence and good thermal stability for potential applications in organic electronics and photonics (Li, Li, Liu, Yue, & Yu, 2011).
Anticancer Potential
A novel bromophenol derivative, BOS-102, was synthesized and found to induce cell cycle arrest and apoptosis in human A549 lung cancer cells, implicating 4-bromophenyl derivatives in the development of potential anticancer drugs (Guo, Wang, Zhao, Liu, Li, Jiang, Luo, Guo, Wu, & Shi, 2018).
Polymer Synthesis for Photovoltaic Applications
Duprez et al. (2005) reported the synthesis of conjugated polymers containing terpyridine−ruthenium complexes, using a bromophenyl-containing compound as part of the polymer backbone, which could be applied in photovoltaic devices, demonstrating the compound's utility in materials science (Duprez, Biancardo, Spanggaard, & Krebs, 2005).
Mechanism of Action
Target of Action
Bromophenyl compounds are known to interact with various biological targets, influencing a range of biochemical processes .
Mode of Action
Bromophenyl compounds are known to participate in reactions such as suzuki–miyaura (sm) cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Bromophenyl compounds are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The success of suzuki–miyaura (sm) cross-coupling, a reaction in which bromophenyl compounds participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
Bromophenyl compounds are known for their diverse pharmacological effects .
Action Environment
The broad application of suzuki–miyaura (sm) cross-coupling, a reaction in which bromophenyl compounds participate, arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
properties
IUPAC Name |
4-(2-bromophenyl)-4-oxobutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-9-5-2-1-4-8(9)10(13)6-3-7-12/h1-2,4-5H,3,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFOOSOOWUOXPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC#N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642192 |
Source
|
Record name | 4-(2-Bromophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromophenyl)-4-Oxobutyronitrile | |
CAS RN |
884504-61-4 |
Source
|
Record name | 2-Bromo-γ-oxobenzenebutanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884504-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromophenyl)-4-oxobutanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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